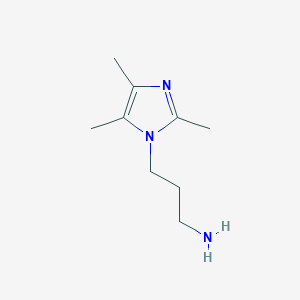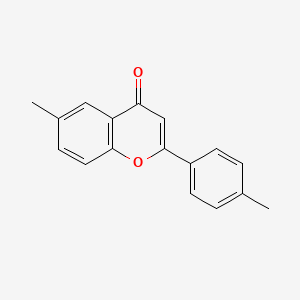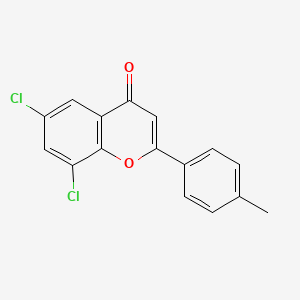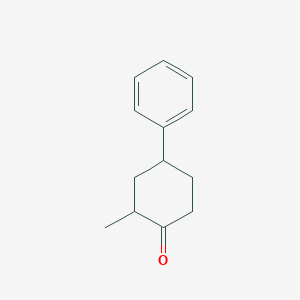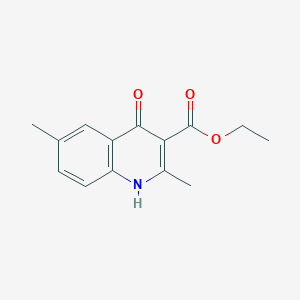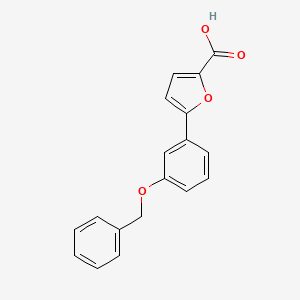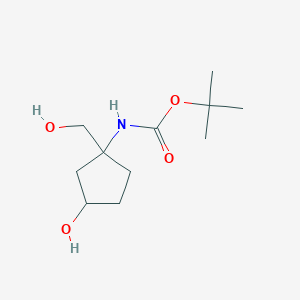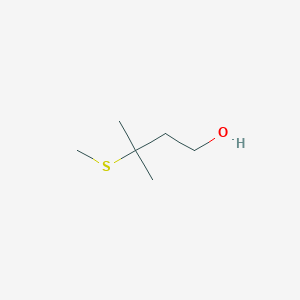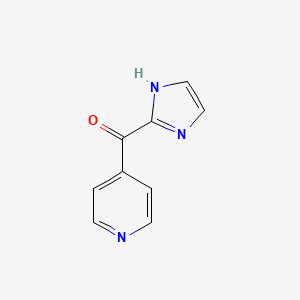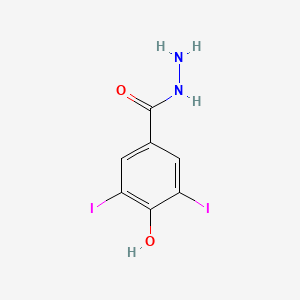
(1,2,3-thiadiazol-5-yl)urea
Overview
Description
(1,2,3-Thiadiazol-5-yl)urea, also known as thidiazuron, is a synthetic compound with the molecular formula C₉H₈N₄OS and a molecular weight of 220.25 g/mol . It is a potent plant growth regulator that was originally registered as a cotton defoliant by Schering AG in 1976 . Thidiazuron exhibits cytokinin-like activity, which makes it highly effective in promoting plant growth and development .
Preparation Methods
The synthesis of (1,2,3-thiadiazol-5-yl)urea typically involves the reaction of 1,2,3-thiadiazolyl isocyanates with various amines . One common method starts with diethyl carbonate as the starting material, followed by hydrazine hydrolysis, addition, cyclization, amination, and aminolysis . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
(1,2,3-Thiadiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
(1,2,3-Thiadiazol-5-yl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1,2,3-thiadiazol-5-yl)urea involves its cytokinin-like activity. It promotes plant growth by mimicking the effects of natural cytokinins, which are plant hormones that regulate cell division and growth . Thidiazuron can also modulate endogenous auxin levels, further influencing plant morphogenesis . Additionally, it acts as a pesticide by inhibiting photosystem II, disrupting the photosynthetic process in plants .
Comparison with Similar Compounds
(1,2,3-Thiadiazol-5-yl)urea is unique due to its strong cytokinin-like activity and effectiveness in plant tissue culture. Similar compounds include:
1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea (3FMTDZ): A derivative with enhanced inhibitory effects on cytokinin oxidase/dehydrogenase.
1-[2-(2-hydroxyethyl)phenyl]-3-(1,2,3-thiadiazol-5-yl)urea (HETDZ): Another derivative with improved properties for in vivo studies.
N,N’-diphenylurea (DPU): A substituted phenylurea with similar cytokinin activity.
These compounds share structural similarities but differ in their specific activities and applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
thiadiazol-5-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3(8)6-2-1-5-7-9-2/h1H,(H3,4,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYZTGGAEAFKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593020 | |
| Record name | N-1,2,3-Thiadiazol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89270-19-9 | |
| Record name | N-1,2,3-Thiadiazol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


